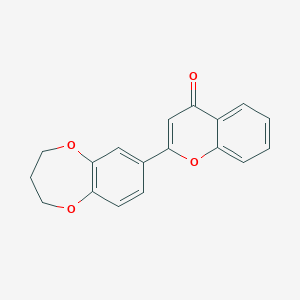
4H-1-Benzopyran-4-one, 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4H-chromen-4-one is a complex organic compound that features a unique fusion of benzo[b][1,4]dioxepin and chromenone structures. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4H-chromen-4-one typically involves the condensation of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine with salicylaldehyde derivatives or 2-hydroxy-1-naphthaldehyde . The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include quinones, reduced chromenones, and substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its cytotoxic activity against cancer cell lines.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . Its antimicrobial activity is linked to its interaction with microbial cell membranes, leading to cell lysis . Additionally, the compound’s cytotoxic effects on cancer cells are mediated through the induction of apoptosis and inhibition of cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-ylmethanamine
- 2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-fluoroacetic acid
Uniqueness
2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4H-chromen-4-one stands out due to its unique combination of benzo[b][1,4]dioxepin and chromenone structures, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
116288-09-6 |
|---|---|
Formule moléculaire |
C18H14O4 |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)chromen-4-one |
InChI |
InChI=1S/C18H14O4/c19-14-11-17(22-15-5-2-1-4-13(14)15)12-6-7-16-18(10-12)21-9-3-8-20-16/h1-2,4-7,10-11H,3,8-9H2 |
Clé InChI |
MYHSGGYVGAJQAA-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(C=C(C=C2)C3=CC(=O)C4=CC=CC=C4O3)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl (3-oxo-2-azaspiro[4.5]decan-8-yl)carbamate](/img/structure/B11835402.png)
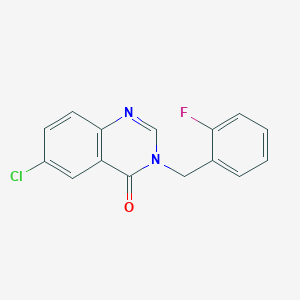
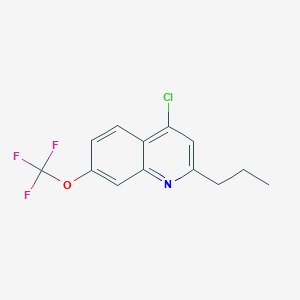

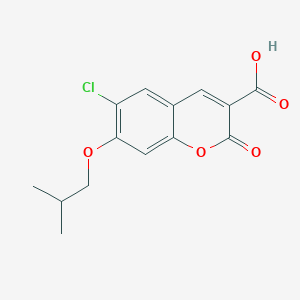
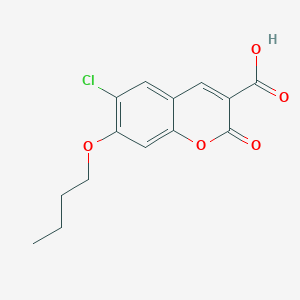
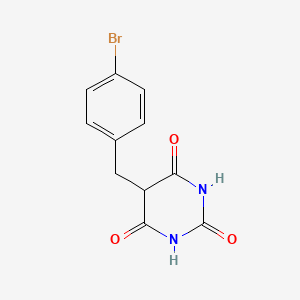
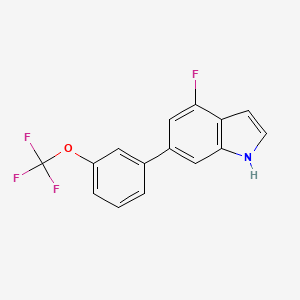
![3-[2-[2-[2-[2-[2-[(1E,3E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide;chloride](/img/structure/B11835477.png)
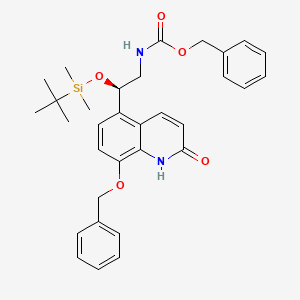
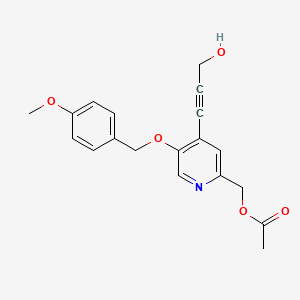
![(6S,8S,10R,13S,14S,17R)-17-(2-acetoxyacetyl)-6-fluoro-10,13-dimethyl-3-oxo-2,3,6,7,8,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate](/img/structure/B11835488.png)


